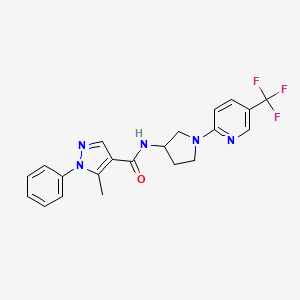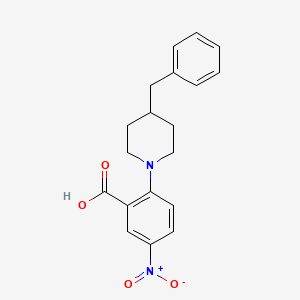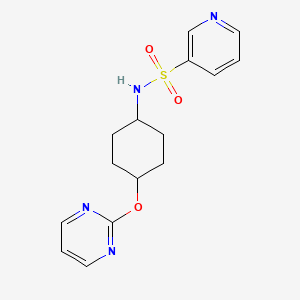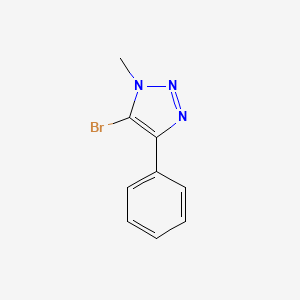![molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7](/img/structure/B2755982.png)
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine” is a complex organic compound. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group that is further substituted with a nitro group (-NO2) and a sulfanyl group (-SH) linked to a methylphenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C18H20N2O2S, with an average mass of 328.429 Da and a monoisotopic mass of 328.124542 Da .Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For instance, the nitro group can be reduced to an amine, and the sulfanyl group can react with bases or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of a nitro group might make the compound more polar, and the sulfanyl group could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Applications in Polymer Synthesis
Transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using derivatives similar to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine. These polymers exhibit good thermomechanical stabilities, making them suitable for applications requiring transparency and colorlessness in the visible region. The innovative synthesis approach involves the use of thiophenyl-substituted benzidines, showcasing the potential of sulfur-containing aromatic compounds in developing advanced polymeric materials (Tapaswi et al., 2015).
Catalytic Efficiency in Organic Synthesis
The compound's derivatives have demonstrated efficiency as organocatalysts in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This showcases the utility of pyrrolidine-based catalysts in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, emphasizing their significance in organic synthesis (Singh et al., 2013).
Advancements in Drug Synthesis and Modification
Research has highlighted the role of similar compounds in the ring-opening reactions of carbapenem-derived p-nitrobenzyl esters, leading to the formation of pyrrolidine derivatives. This process, facilitated by ethylamine and ethanolamine, exemplifies the potential of such compounds in modifying drug structures for enhanced efficacy (Valiullina et al., 2020).
Role in Nonlinear Optics Material Design
Compounds with structures akin to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine have been investigated for their application in designing materials for nonlinear optics. These studies suggest the potential of incorporating such molecular structures in the engineering of materials with desirable optical properties for advanced technological applications (Muthuraman et al., 2001).
Contribution to Antileukemic Research
Investigations into sulfonamide and carbamate derivatives of pyrrolidines reveal their potential in antileukemic activity. The synthesis and evaluation of these compounds demonstrate the promising role of pyrrolidine derivatives in medicinal chemistry, particularly in the development of treatments for leukemia (Anderson & Mach, 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZYKPYNGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2755910.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)



![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)